molecular formula C14H21N3S B11659939 2-(2,3-Dimethylphenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione

2-(2,3-Dimethylphenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione

Cat. No.: B11659939
M. Wt: 263.40 g/mol
InChI Key: IXQAXIVWKWHABZ-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNS

    IUPAC Name: this compound

This compound belongs to the class of triazolidine-3-thiones , which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of the thione (sulfur) group makes it particularly interesting for various applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 2,3-dimethylbenzoyl chloride with diethylamine followed by cyclization to form the triazolidine ring. The thione functionality can be introduced by reacting the intermediate with an appropriate sulfur source.

Reaction Conditions: The reaction typically occurs under mild conditions, with the use of suitable solvents (such as dichloromethane or ethyl acetate) and base (such as triethylamine). The choice of reagents and conditions can influence the yield and purity of the product.

Industrial Production Methods: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to meet demand.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield derivatives with different functional groups.

    Substitution: Substitution reactions at the aromatic ring can modify the substituents.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.

Major Products: The specific products depend on the reaction conditions and the substituents present. Detailed analysis of these products requires further investigation.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential antimicrobial or antiviral properties.

    Chemistry: As a building block for more complex molecules.

    Industry: In the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Properties

Molecular Formula

C14H21N3S

Molecular Weight

263.40 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C14H21N3S/c1-5-14(6-2)15-13(18)17(16-14)12-9-7-8-10(3)11(12)4/h7-9,16H,5-6H2,1-4H3,(H,15,18)

InChI Key

IXQAXIVWKWHABZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC(=S)N(N1)C2=CC=CC(=C2C)C)CC

Origin of Product

United States

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